2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)
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Overview
Description
2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl) is a compound that belongs to the class of pyrrolopyridine derivatives These compounds are known for their potential biological activities, particularly in the field of medicinal chemistry
Preparation Methods
The synthesis of 2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl) typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The 4-chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has shown promise in inhibiting specific biological pathways, making it a candidate for further biological studies.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl) involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of these pathways can lead to reduced tumor growth and metastasis .
Comparison with Similar Compounds
2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl) can be compared with other pyrrolopyridine derivatives, such as:
4-chloro-1H-pyrrolo[2,3-b]pyridine: Shares a similar core structure but lacks the 2-butanone group.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have been studied for their potential as kinase inhibitors and show varying degrees of biological activity . The uniqueness of 2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl) lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11ClN2O |
---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
4-(4-chloropyrrolo[2,3-b]pyridin-1-yl)butan-2-one |
InChI |
InChI=1S/C11H11ClN2O/c1-8(15)3-6-14-7-4-9-10(12)2-5-13-11(9)14/h2,4-5,7H,3,6H2,1H3 |
InChI Key |
NZRAQMZNLBKMKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN1C=CC2=C(C=CN=C21)Cl |
Origin of Product |
United States |
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